molecular formula C7H8N2O B8733460 1-Allyl-1H-pyrazole-5-carbaldehyde

1-Allyl-1H-pyrazole-5-carbaldehyde

Cat. No. B8733460
M. Wt: 136.15 g/mol
InChI Key: YDYCDDNJJHNTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Allyl-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Allyl-1H-pyrazole-5-carbaldehyde

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-prop-2-enylpyrazole-3-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-2-5-9-7(6-10)3-4-8-9/h2-4,6H,1,5H2

InChI Key

YDYCDDNJJHNTLQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CC=N1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyrazole-3-carbaldehyde (3.00 g, 31.2 mmol) was dissolved in DMF (20 ml), and thereto were added potassium carbonate (6.47 g, 46.8 mmol) and allyl bromide (3.50 g, 32.8 mmol) with stirring. The mixture was stirred at room temperature for 6 hours, and thereto was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated saline, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the resulting residue was purified by silica gel column chromatography to give the title compound (429 mg, 10%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
10%

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